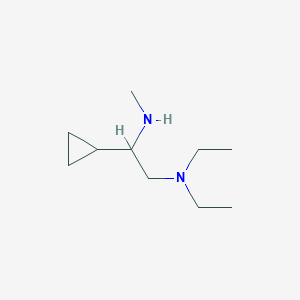
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide
Übersicht
Beschreibung
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide is a complex organic compound. It is related to 2,3-dihydro-1H-indole-6-sulfonic acid . The compound is often used in various scientific and medical applications.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide are not detailed in the available literature, indole derivatives are known to be involved in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Compound Synthesis
- Research has led to the development of new series of nitrogen and sulfur heterocyclic systems by linking indole with other rings like 1,2,4-triazole, pyridazine, and quinoxaline hybrids, showcasing the versatility of indole derivatives in synthesizing complex heterocyclic structures with potential for further study and application in various fields (Boraei et al., 2020).
Synthetic Methodologies
- Indole derivatives have been utilized in the synthesis of novel indole-2-carboxylic acids, revealing methodologies for introducing amino- and sulfur-containing substituents. These methods highlight the chemical flexibility and reactivity of indole derivatives, paving the way for the synthesis of compounds with potential pharmaceutical applications (Unangst et al., 1987).
Potential Biological Activity
- The creation of indole-based compounds with thioxopyridine derivatives indicates the exploration of indole derivatives in biological contexts. These compounds have been evaluated for antimicrobial activity, suggesting the possibility of developing new therapeutic agents from indole-based sulfonic acid derivatives (Attaby et al., 2007).
Advanced Materials and Catalysis
- Polymeric catalysts have been developed for the synthesis of new pyrido[2,3-b]indoles from indole derivatives, demonstrating the role of indole-based compounds in facilitating chemical reactions for material science applications. This indicates the potential use of such compounds in catalysis and material synthesis, contributing to advancements in these fields (Zohuri et al., 2013).
Wirkmechanismus
Target of Action
The compound, also known as 1-acetyl-N-methyl-2,3-dihydroindole-6-sulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways, again depending on the specific derivative and its targets . For example, some indole derivatives have been found to show inhibitory activity against influenza A .
Result of Action
The result of the compound’s action at the molecular and cellular level depends on its specific targets and mode of action. For example, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
1-acetyl-N-methyl-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSQXXPDMMEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)




![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)

amine](/img/structure/B1399904.png)

